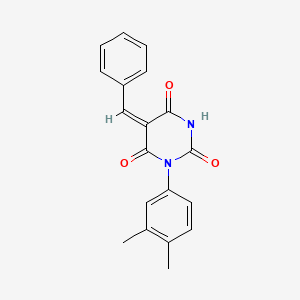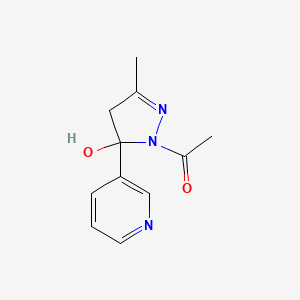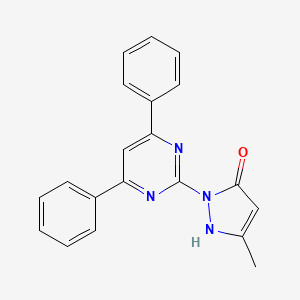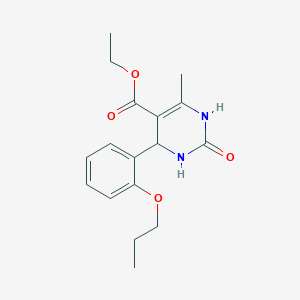
1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-2-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-2-methylpiperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CDMB-P or CDMB-PP and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of CDMB-P is not yet fully understood. However, it has been suggested that CDMB-P works by inhibiting the activity of certain enzymes that are involved in the inflammatory response. This results in a reduction in the production of inflammatory mediators, leading to a decrease in inflammation.
Biochemical and Physiological Effects:
CDMB-P has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the initiation and progression of inflammation. CDMB-P has also been found to reduce the expression of adhesion molecules, which play a crucial role in the recruitment of immune cells to the site of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using CDMB-P in lab experiments is its high potency and selectivity. CDMB-P has been found to be highly effective in inhibiting the activity of specific enzymes involved in the inflammatory response, making it an ideal candidate for drug development. However, one of the limitations of using CDMB-P in lab experiments is its complex synthesis process, which makes it challenging to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for the research on CDMB-P. One of the most significant directions is the development of new drugs based on CDMB-P for the treatment of inflammatory diseases. Another direction is the study of the mechanism of action of CDMB-P to gain a better understanding of its mode of action. Additionally, the development of new synthesis methods for CDMB-P could lead to more efficient and cost-effective production of this compound.
Conclusion:
In conclusion, 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-2-methylpiperidine is a complex chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of CDMB-P requires a multi-step process, and it has been extensively studied for its potential applications in medicinal chemistry. CDMB-P has potent anti-inflammatory properties and has several biochemical and physiological effects. Although there are some limitations to using CDMB-P in lab experiments, there are several future directions for research on this compound.
Synthesemethoden
CDMB-P is a complex chemical compound that requires a multi-step synthesis process. One of the most common methods of synthesizing CDMB-P is through the reaction of 2-chloro-5,6-difluoro-3-methylbenzoic acid with 2-methylpiperidine in the presence of a catalyst. The reaction is carried out under specific conditions of temperature and pressure to obtain a high yield of CDMB-P.
Wissenschaftliche Forschungsanwendungen
CDMB-P has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of CDMB-P is in the field of medicinal chemistry. It has been found that CDMB-P has potent anti-inflammatory properties and can be used to develop new drugs for the treatment of various inflammatory diseases.
Eigenschaften
IUPAC Name |
(2-chloro-5,6-difluoro-3-methylphenyl)-(2-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClF2NO/c1-8-7-10(16)13(17)11(12(8)15)14(19)18-6-4-3-5-9(18)2/h7,9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPGHOPHBLZKAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=C(C(=CC(=C2F)F)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24809075 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B5180660.png)

![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-furoate](/img/structure/B5180691.png)

![10-[(cyclohexylamino)methylene]-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B5180708.png)


![N-{[5-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-chlorobenzamide](/img/structure/B5180735.png)
![3-bromo-4-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5180738.png)
![methyl 3-{[(2-pyrimidinylthio)acetyl]amino}benzoate](/img/structure/B5180747.png)
![{2-allyl-6-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5180753.png)
![1-[(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]-L-prolinamide](/img/structure/B5180758.png)
![5-[(3,4-difluorophenoxy)methyl]-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5180760.png)
![4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5180762.png)